5-((3-Phenoxypropyl)thio)-1,3,4-thiadiazol-2-amine
Description
5-((3-Phenoxypropyl)thio)-1,3,4-thiadiazol-2-amine (chemical formula: C₁₁H₁₃N₃S₂, molecular weight: 251.37 g/mol) is a 1,3,4-thiadiazole derivative characterized by a phenoxypropylthio substituent at position 5 of the heterocyclic ring and an amino group at position 2. This compound is part of a broader class of thiadiazoles, which are known for their diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties . Its synthesis typically involves the reaction of thiosemicarbazide with appropriate acyl chlorides or acids under phosphoryl chloride (POCl₃) catalysis, followed by purification via recrystallization .
Properties
Molecular Formula |
C11H13N3OS2 |
|---|---|
Molecular Weight |
267.4 g/mol |
IUPAC Name |
5-(3-phenoxypropylsulfanyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H13N3OS2/c12-10-13-14-11(17-10)16-8-4-7-15-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,12,13) |
InChI Key |
FEINVRJOIGDPIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCSC2=NN=C(S2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Phenoxypropyl)thio)-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-phenoxypropylamine with carbon disulfide and hydrazine hydrate, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-((3-Phenoxypropyl)thio)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of various substituted thiadiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 5-((3-Phenoxypropyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular pathways involved in cell growth and proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The biological and physicochemical properties of 1,3,4-thiadiazol-2-amine derivatives are highly dependent on substituents at positions 5 and 2. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Selected 1,3,4-Thiadiazol-2-amine Derivatives
Anticancer Activity
- SU 3327 : Inhibits c-Jun N-terminal kinase (JNK), restoring insulin sensitivity in type 2 diabetic mice .
- Thiadiazolo[3,2-a]pyrimidine derivatives : Derived from 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine, these compounds exhibit GI₅₀ values of 28.9–55.3 µM against breast (MCF-7), cervical (HeLa), and prostate (PC-3) cancer cells .
- Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine : Show selective cytotoxicity toward breast cancer (IC₅₀: 1.28 µg/mL) .
Anticonvulsant Activity
- 5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine: Demonstrates potent activity against maximal electroshock (MES)- and pentylenetetrazole (PTZ)-induced seizures (ED₅₀: 20.11–35.33 mg/kg) .
Structural-Activity Relationships (SAR)
- Electron-withdrawing groups (e.g., nitro in SU 3327) enhance kinase inhibition.
- Lipophilic substituents (e.g., phenoxypropylthio in the target compound) may improve membrane permeability but reduce aqueous solubility.
- Aromatic substituents (e.g., 4-chlorophenyl) correlate with anticancer activity due to π-π stacking interactions in enzyme active sites .
Physicochemical Properties
- Solubility: Compounds with polar groups (e.g., -NO₂ in SU 3327) exhibit moderate solubility in DMSO/ethanol, whereas alkyl/arylthio derivatives (e.g., the target compound) are less soluble .
- Thermal stability : Melting points range from 106–114°C for N-aryl derivatives (e.g., 5-(3-phenylpropyl)-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-amine) .
Biological Activity
5-((3-Phenoxypropyl)thio)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action supported by various research findings.
Chemical Structure
The chemical structure of 5-((3-Phenoxypropyl)thio)-1,3,4-thiadiazol-2-amine can be represented as follows:
This structure features a thiadiazole ring substituted with a phenoxypropyl group, which is crucial for its biological activity.
Anticancer Activity
Research indicates that 1,3,4-thiadiazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines:
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| HCT116 (colon cancer) | 3.29 | |
| H460 (lung cancer) | 10.0 | |
| MCF-7 (breast cancer) | 0.28 | |
| SK-MEL-2 (melanoma) | 4.27 |
These values indicate that the compound exhibits potent cytotoxic effects, particularly against breast and colon cancer cell lines.
The anticancer mechanism of 5-((3-Phenoxypropyl)thio)-1,3,4-thiadiazol-2-amine may involve:
- Inhibition of DNA and RNA Synthesis : The compound interferes with nucleic acid synthesis without affecting protein synthesis, which is critical for cancer cell proliferation .
- Targeting Kinases : The thiadiazole ring can interact with key kinases involved in tumorigenesis, potentially leading to reduced cell division and growth .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens:
| Microorganism | Activity | Reference |
|---|---|---|
| Salmonella typhi | Zone of inhibition: 15–19 mm at 500 µg/disk | |
| Escherichia coli | Zone of inhibition: 15–19 mm at 500 µg/disk | |
| Aspergillus niger | Moderate activity |
The antimicrobial properties suggest that the compound could be a candidate for developing new antibiotics or antifungal agents.
Case Studies
Several studies have highlighted the efficacy of thiadiazole derivatives in treating infections and cancers:
- Anticancer Study : A study conducted on the effects of various thiadiazole derivatives demonstrated that compounds similar to 5-((3-Phenoxypropyl)thio)-1,3,4-thiadiazol-2-amine showed significant inhibition of tumor growth in vivo models .
- Antimicrobial Study : Research on different substitutions at the amine group revealed enhanced activity against resistant bacterial strains when combined with other pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
